molecular formula C7H10Cl2N2 B6217664 [(6-chloropyridin-2-yl)methyl](methyl)amine hydrochloride CAS No. 2490698-40-1

[(6-chloropyridin-2-yl)methyl](methyl)amine hydrochloride

Cat. No.: B6217664
CAS No.: 2490698-40-1
M. Wt: 193.1
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Description

(6-chloropyridin-2-yl)methylamine hydrochloride is an organic compound with the molecular formula C7H10Cl2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-chloropyridin-2-yl)methylamine hydrochloride typically involves the reaction of 6-chloropyridine-2-carbaldehyde with methylamine. The reaction is carried out in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of (6-chloropyridin-2-yl)methylamine hydrochloride can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(6-chloropyridin-2-yl)methylamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of (6-chloropyridin-2-yl)methylamine.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(6-chloropyridin-2-yl)methylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (6-chloropyridin-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, inhibiting their activity. This interaction can lead to various biological effects, depending on the target. For example, in enzyme inhibition studies, the compound can block the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

(6-chloropyridin-2-yl)methylamine hydrochloride can be compared with other similar compounds such as:

    6-chloropyridin-2-ylamine: This compound lacks the methyl group attached to the nitrogen atom.

    2-chloropyridine: This compound lacks the methylamine group.

    N-methylpyridin-2-amine: This compound lacks the chlorine atom on the pyridine ring.

Uniqueness

The presence of both the chlorine atom and the methylamine group in (6-chloropyridin-2-yl)methylamine hydrochloride makes it unique. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Properties

CAS No.

2490698-40-1

Molecular Formula

C7H10Cl2N2

Molecular Weight

193.1

Purity

95

Origin of Product

United States

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